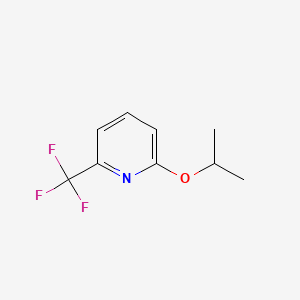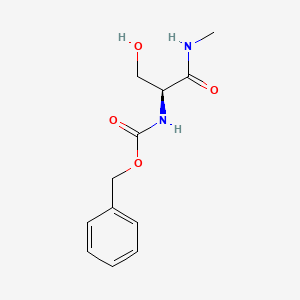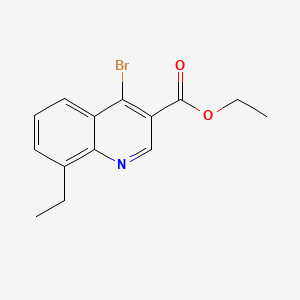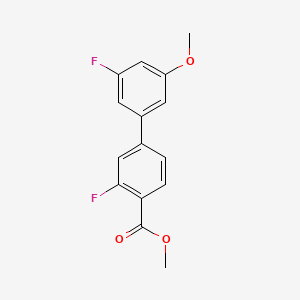
(R)-Diphenylprolinol tert-butyldimethylsilyl ether
説明
®-Diphenylprolinol tert-butyldimethylsilyl ether is a chemical compound used primarily as a protecting group in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is known for its stability and ability to protect hydroxyl groups during various chemical reactions. This compound is particularly useful in complex synthetic pathways where selective protection and deprotection of functional groups are required.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diphenylprolinol tert-butyldimethylsilyl ether typically involves the reaction of ®-Diphenylprolinol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods
In industrial settings, the production of tert-butyldimethylsilyl ethers often involves large-scale silylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
®-Diphenylprolinol tert-butyldimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.
Reduction: The compound is generally stable under reducing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF in tetrahydrofuran (THF) is commonly used for deprotection.
Major Products Formed
The major product formed from the deprotection of ®-Diphenylprolinol tert-butyldimethylsilyl ether is ®-Diphenylprolinol, along with tert-butyldimethylsilanol as a byproduct .
科学的研究の応用
®-Diphenylprolinol tert-butyldimethylsilyl ether is widely used in scientific research for:
Chemistry: Protecting hydroxyl groups during multi-step organic syntheses.
Biology: Studying enzyme mechanisms where selective protection of functional groups is required.
Medicine: Synthesizing complex pharmaceutical intermediates.
Industry: Large-scale production of fine chemicals and active pharmaceutical ingredients (APIs)
作用機序
The mechanism of action of ®-Diphenylprolinol tert-butyldimethylsilyl ether involves the formation of a stable silyl ether bond between the hydroxyl group of ®-Diphenylprolinol and the silicon atom of the TBDMS group. This bond is resistant to a wide range of chemical conditions, providing protection to the hydroxyl group during various synthetic transformations. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the cleavage of the Si-O bond and release of the protected hydroxyl group .
類似化合物との比較
Similar Compounds
Trimethylsilyl ether (TMS): Less stable than TBDMS ether, more susceptible to hydrolysis.
Triethylsilyl ether (TES): More stable than TMS but less stable than TBDMS.
Tert-butyldiphenylsilyl ether (TBDPS): More stable than TBDMS, especially under acidic conditions.
Triisopropylsilyl ether (TIPS): Highly stable, more resistant to hydrolysis than TBDMS
Uniqueness
®-Diphenylprolinol tert-butyldimethylsilyl ether is unique due to its balance of stability and ease of deprotection. It provides robust protection under a variety of conditions while allowing for selective deprotection using mild reagents like TBAF. This makes it particularly valuable in complex synthetic pathways where selective protection and deprotection are crucial .
特性
IUPAC Name |
tert-butyl-[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFSFDYMOMREQP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746430 | |
| Record name | (2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236033-34-3 | |
| Record name | (2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1236033-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

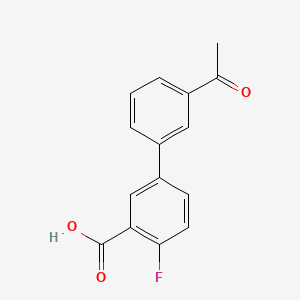

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)

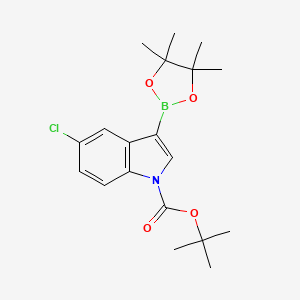

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

